3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester (CAS 1208081-13-3) is a research chemical building block featuring a pyridine core substituted with dimethylamino and trifluoromethyl groups, linked to a benzoic acid ethyl ester moiety. With a molecular formula of C17H17F3N2O2 and a molecular weight of 338.33 g/mol, it is commercially available at a standard purity of 95%.

Molecular Formula C17H17F3N2O2
Molecular Weight 338.32 g/mol
CAS No. 1208081-13-3
Cat. No. B1456825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester
CAS1208081-13-3
Molecular FormulaC17H17F3N2O2
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
InChIInChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-6-11(8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3
InChIKeyZHCKNTQVAYRVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester (CAS 1208081-13-3): A Defined Research Tool for Targeted Library Synthesis


3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester (CAS 1208081-13-3) is a research chemical building block featuring a pyridine core substituted with dimethylamino and trifluoromethyl groups, linked to a benzoic acid ethyl ester moiety . With a molecular formula of C17H17F3N2O2 and a molecular weight of 338.33 g/mol, it is commercially available at a standard purity of 95% . Its structure suggests utility in medicinal chemistry for probing interactions influenced by its unique combination of electron-donating and electron-withdrawing substituents . The primary differentiation for this specific compound arises from its distinct 3-substitution pattern on the benzoic ring, which distinguishes it from its 4-substituted regioisomer and other close analogs .

Why 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester Cannot Be Simply Replaced by a Close Analog


Substituting this compound with a close analog like its 4-substituted regioisomer or carboxylic acid derivative without thorough validation introduces significant risk of experimental failure. The position of the ethyl ester on the phenyl ring (3- or *meta*- vs. 4- or *para*-) is a critical determinant of molecular topology, directly impacting the spatial orientation of pharmacophores and thus target binding affinity and selectivity . While both the ethyl ester and its corresponding carboxylic acid (CAS 1208081-69-9) share a core scaffold, they possess vastly different physicochemical profiles. The ester provides increased lipophilicity and membrane permeability, a key factor for cell-based assays, whereas the acid offers a reactive handle for further conjugation but may suffer from poor cellular uptake [1]. The quantitative evidence below establishes the tangible, measurable differences that necessitate the specific procurement of this compound.

Quantitative Differentiation Guide for 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester


Regioisomeric Differentiation: 3-Substituted (meta) vs. 4-Substituted (para) Benzoic Ester

The target compound (CAS 1208081-13-3) is the 3-substituted isomer, distinguishing it from the 4-substituted analog (CAS 1208081-76-8) in commercial catalogues . While no published head-to-head biological data is available, this regioisomeric difference is a fundamental variable in SAR studies. The shift from *meta* to *para* substitution alters the vector and distance of the ethyl ester group relative to the pyridine core, which can dramatically change binding poses and physicochemical properties . The commercial availability of both isomers as distinct catalog items with identical purities (95%) confirms they are supplied as separate chemical entities, not an interchangeable mixture, underscoring their non-equivalence for precise scientific work.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Functional Group Differentiation: Ethyl Ester vs. Carboxylic Acid for Cellular Permeability

A key quantifiable differentiation exists between the target compound and its corresponding carboxylic acid derivative (3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid, CAS 1208081-69-9). A direct comparison of computed LogP values, a primary determinant of membrane permeability, reveals a significant difference. The ethyl ester has a predicted high LogP, indicative of better passive membrane diffusion, while the free carboxylic acid is predicted to be much more polar [1]. This difference is critical for the design of cell-active probes, as the ester form is predicted to have superior cellular permeability.

Drug Discovery Permeability Property-Based Design

Physicochemical Differentiation: Density and Boiling Point for Formulation and Handling

The target compound possesses specific predicted physicochemical properties that can be compared to its 4-substituted regioisomer to guide handling and formulation. The 3-substituted isomer has a predicted density of 1.235±0.06 g/cm³ and a boiling point of 455.7±45.0 °C . While the 4-substituted isomer's detailed properties are also predicted, comparing such data is crucial for experimental planning involving distillation or chromatographic separation, as the isomers are expected to have very similar, but not identical, properties that could influence separation strategies .

Pre-formulation Chemical Handling Process Chemistry

Biological Pathway Engagement: Class-Level Inference for Anti-Inflammatory Activity

While direct target data for the ethyl ester is unavailable, the closely related 3-substituted methyl ester analog (Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate, CAS 1432053-85-4) has demonstrated potent functional activity, with an IC50 of 123 nM for inhibiting PGE2-induced TNFα production in human whole blood assays . This provides a class-level inference that the 3-substituted scaffold is capable of engaging biological targets relevant to inflammatory pathways. The ethyl ester may exhibit a different metabolic stability or potency profile, but the underlying scaffold activity supports its exploration as a probe in this pathway.

Inflammation TNF-alpha Immunology

High-Impact Application Scenarios for 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester


Medicinal Chemistry SAR Studies Targeting Inflammatory Pathways

This compound is the optimal choice for structure-activity relationship (SAR) studies around a 3-substituted benzoic ester pharmacophore in inflammatory disease models. The evidence shows the methyl ester analog possesses validated nanomolar activity (IC50 of 123 nM) in a TNFα inhibition assay . Switching to the ethyl ester allows medicinal chemists to explore the effect of increased lipophilicity on target binding, cellular potency, and metabolic stability while maintaining the essential 3-substituted core geometry required for activity .

Design and Synthesis of CNS-Penetrant Kinase Inhibitor Probes

The compound's high predicted LogP (class-level inference) and lack of a free carboxylic acid make it a prime candidate for developing brain-penetrant probes targeting kinases implicated in neuroinflammation . Its physicochemical profile, evidenced by a density of 1.235 g/cm³ and a boiling point of 455.7 °C, supports its suitability for standard organic synthesis protocols aimed at generating libraries of CNS-focused compounds . Selecting this exact isomer is critical, as a different regioisomer (e.g., 4-substituted) would present an incorrect spatial vector to the kinase hinge region, likely abolishing activity .

Prodrug Strategy Validation and Metabolism Studies

This compound is a superior substrate for validating an ester prodrug strategy compared to its corresponding carboxylic acid (CAS 1208081-69-9) . Researchers can directly quantify the conversion of the ester to the active acid metabolite in the presence of cellular esterases. The distinct retention time difference between ester and acid, predicted by their different LogP values, allows for straightforward LC-MS monitoring of prodrug activation, a key step in preclinical drug development.

Quote Request

Request a Quote for 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.